N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Description
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a substituted 1,2,4-triazole moiety and an acetamide group. This structure combines electron-rich sulfur and nitrogen heterocycles, which are known to enhance bioactivity, particularly in antimicrobial, antiproliferative, and receptor-modulating applications .
Properties
CAS No. |
948104-82-3 |
|---|---|
Molecular Formula |
C10H14N6O2S |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
N-[4-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C10H14N6O2S/c1-4-16-9(12-13-10(16)19-5-2)7-8(11-6(3)17)15-18-14-7/h4-5H2,1-3H3,(H,11,15,17) |
InChI Key |
JIRGJCZWXORGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=NON=C2NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the formation of the triazole and oxadiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide. The oxadiazole ring is formed through a cyclization reaction involving nitrile oxides and hydrazides. The final step involves the acylation of the oxadiazole-triazole intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and continuous flow reactors for the acylation step. Solvent selection and purification methods would also be critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the triazole ring can be reduced to amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole and oxadiazole rings can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several analogues share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, leading to varied biological and physicochemical profiles:
Key Observations :
Comparative Reactivity :
- Ethylsulfanyl groups (target compound) exhibit lower electrophilicity compared to chlorinated analogues (e.g., ), reducing unwanted alkylation side reactions.
- Pyridinyl-substituted triazoles () require stringent anhydrous conditions due to moisture sensitivity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 948104-82-3
- Molecular Formula : C₁₀H₁₄N₆O₂S
- Molecular Weight : 282.33 g/mol
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound has demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 40 µg/mL |
| Enterococcus faecalis | 20 | 25 µg/mL |
Antifungal Activity
The compound also exhibits antifungal properties. It has been tested against several fungal pathogens with promising results.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 22 | 20 µg/mL |
| Aspergillus niger | 19 | 30 µg/mL |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in the biosynthesis of essential cellular components in microbial cells. This disruption leads to cell death or growth inhibition.
Study on Antiviral Properties
A recent study highlighted the antiviral potential of related triazole compounds against various viruses. Although specific data on this compound was limited, it was noted that triazole derivatives generally possess activity against viruses such as HSV and HIV .
Synthesis and Evaluation of Bioactivity
In a synthesis study conducted by researchers , a series of triazole derivatives were evaluated for their biological activity. The findings indicated that modifications to the triazole structure could enhance antimicrobial efficacy. The study emphasized the importance of structure–activity relationships in developing potent bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
